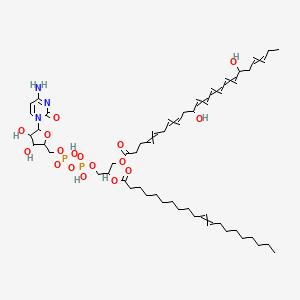
Bran absolute
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bran absolute is a natural extract derived from the bran of wheat (Triticum aestivum). It is primarily used in the perfumery industry due to its rich, warm, and nutty aroma with subtle hints of toasted grains and a slightly sweet undertone . The compound is known for its ability to soften intense florals, add warmth to citrus, and enhance gourmand creations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bran absolute is typically obtained through solvent extraction. The process involves the following steps :
Collection of Bran: Bran is collected as a by-product during the milling of wheat grains.
Solvent Extraction: The bran is introduced into an extraction tank filled with hexane. The extraction process lasts a few hours.
Evaporation and Filtration: The solvent is evaporated and recycled, leaving behind a concrete. This concrete is then diluted in ethanol and subjected to glazing to precipitate the waxes, which are removed by filtration.
Final Product: After the solvent is evaporated, the absolute is collected.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar solvent extraction method but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required standards for use in perfumery and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bran absolute can undergo various chemical reactions, including:
Oxidation: Exposure to air can lead to the oxidation of some of its components, altering its aroma profile.
Reduction: Certain components can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of light or heat.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes and ketones, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
Bran absolute has several scientific research applications, including:
Chemistry: Used as a reference material in the study of natural extracts and their chemical properties.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic benefits, particularly in aromatherapy.
Industry: Utilized in the formulation of perfumes, cosmetics, and flavorings
Wirkmechanismus
The mechanism of action of bran absolute is primarily related to its aromatic compounds. These compounds interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a pleasant aroma. Additionally, some components of this compound may have biological activity, such as antimicrobial or antioxidant effects, which are mediated through interactions with cellular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Bran absolute can be compared with other natural absolutes such as:
Wheat Germ Absolute: Derived from the germ of wheat, it has a different aroma profile and chemical composition.
Oat Absolute: Extracted from oats, it has a milder and more subdued aroma compared to this compound.
Rice this compound: Obtained from rice bran, it has a unique aroma and is used in different applications.
This compound is unique due to its rich, warm, and nutty aroma, which makes it particularly valuable in perfumery .
Eigenschaften
Molekularformel |
C54H87N3O17P2 |
|---|---|
Molekulargewicht |
1112.2 g/mol |
IUPAC-Name |
[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-icos-11-enoyloxypropyl] 10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate |
InChI |
InChI=1S/C54H87N3O17P2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-38-50(61)72-46(41-69-49(60)37-31-23-21-20-22-28-34-45(59)36-30-26-25-29-35-44(58)33-27-6-4-2)42-70-75(65,66)74-76(67,68)71-43-47-51(62)52(63)53(73-47)57-40-39-48(55)56-54(57)64/h6,12-13,21-23,25-30,35-36,39-40,44-47,51-53,58-59,62-63H,3-5,7-11,14-20,24,31-34,37-38,41-43H2,1-2H3,(H,65,66)(H,67,68)(H2,55,56,64) |
InChI-Schlüssel |
VQGJMXSMLBLMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC(C=CC=CC=CC(CC=CCC)O)O)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


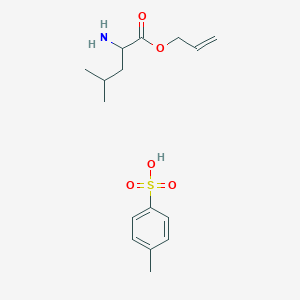

![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)
![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
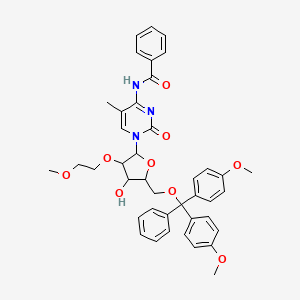
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
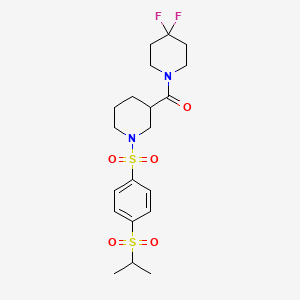
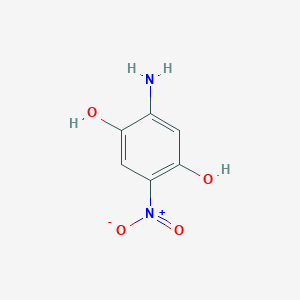
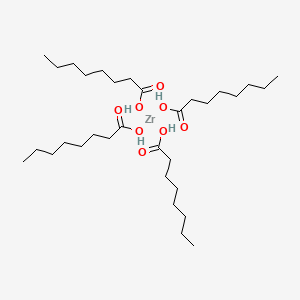
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
